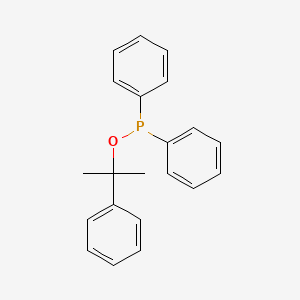
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester is an organophosphorus compound with the molecular formula C21H21OP.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylaminodiphenylphosphine with primary or secondary alcohols. This reaction can be performed in situ, where the phosphines are formed and then reacted with alcohols to produce the desired ester . Another method involves the oxidation-reduction condensation of alkoxydiphenylphosphines with carboxylic acids or phenols in the presence of a mild quinone-type oxidant such as 2,6-dimethyl-1,4-benzoquinone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidants such as 2,6-dimethyl-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as alcohols or phenols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction condensation reactions can yield alkylated products, including hindered secondary and tertiary alkylated compounds .
Aplicaciones Científicas De Investigación
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester has several scientific research applications:
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential tool for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter the chemical environment and drive specific biochemical processes .
Comparación Con Compuestos Similares
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester can be compared with other similar compounds, such as:
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound has a similar structure but contains a phosphoric acid group instead of a phosphinous acid group.
Phosphinous acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester: This compound has a different ester group but shares similar chemical properties.
The uniqueness of this compound lies in its specific ester group and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
612058-36-3 |
|---|---|
Fórmula molecular |
C21H21OP |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
diphenyl(2-phenylpropan-2-yloxy)phosphane |
InChI |
InChI=1S/C21H21OP/c1-21(2,18-12-6-3-7-13-18)22-23(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clave InChI |
YMCGYCPYDSBSTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


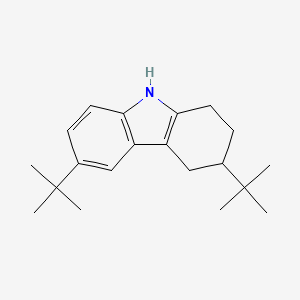
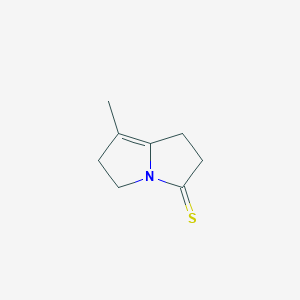
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
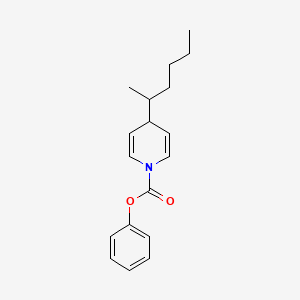
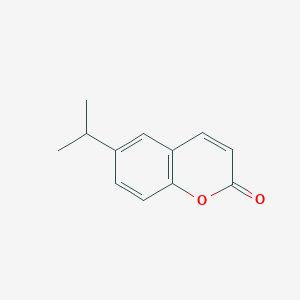
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
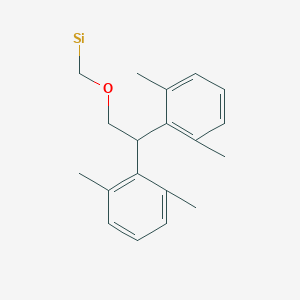
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
